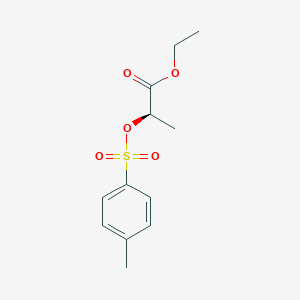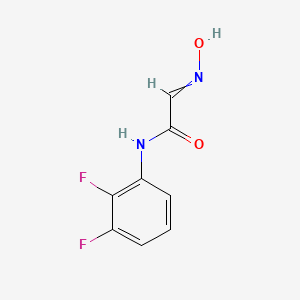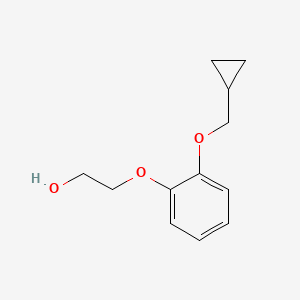
Ethyl (R)-2-(tosyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a chiral center at the second carbon, and a sulfonate ester derived from 4-methylphenol (p-cresol). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (R)-2-(tosyloxy)propanoate typically involves the esterification of (2R)-2-hydroxypropanoic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
(2R)-2-hydroxypropanoic acid+4-methylphenylsulfonyl chloride→ethyl (2R)-2-[(4-methylphenyl)sulfonyl]oxypropanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
化学反応の分析
Types of Reactions
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted products depending on the nucleophile used.
Hydrolysis: Formation of (2R)-2-hydroxypropanoic acid and 4-methylphenol.
Reduction: Formation of (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanol.
科学的研究の応用
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
作用機序
The mechanism of action of Ethyl (R)-2-(tosyloxy)propanoate involves its hydrolysis to release (2R)-2-hydroxypropanoic acid and 4-methylphenol. The hydrolysis can be catalyzed by esterases in biological systems. The released (2R)-2-hydroxypropanoic acid can participate in various metabolic pathways, while 4-methylphenol can act as an antimicrobial agent .
類似化合物との比較
Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate can be compared with other sulfonate esters such as:
- Ethyl (2R)-2-{[(4-chlorophenyl)sulfonyl]oxy}propanoate
- Ethyl (2R)-2-{[(4-nitrophenyl)sulfonyl]oxy}propanoate
- Ethyl (2R)-2-{[(4-methoxyphenyl)sulfonyl]oxy}propanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their reactivity and applications. For example, the presence of electron-withdrawing groups like nitro can enhance the electrophilicity of the sulfonate ester, making it more reactive towards nucleophiles .
特性
IUPAC Name |
ethyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMUZGICZJWKN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 3-methylbenzo[d]isoxazole-5-carboxylate](/img/structure/B8266326.png)
